Lipophilicity (logP) Comparison: 6-Ethyl-3-ethoxy Substitution Achieves Balanced logP of 1.9 Versus 0.47–1.34 for Mono-Substituted Analogs
The target compound exhibits a computed logP of 1.9, which falls within the optimal range (logP 1–3) for CNS-penetrant small molecules [1]. In contrast, 3-ethoxypicolinic acid (lacking the 6-ethyl group) has a logP of 0.47, and 6-ethylpicolinic acid (lacking the 3-ethoxy group) has a logP of 1.34 . The combined 6-ethyl + 3-ethoxy substitution thus raises logP by approximately 0.56–1.43 log units relative to the mono-substituted analogs, achieving a balanced lipophilicity that neither mono-substituted derivative can attain individually [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.9 (computed) |
| Comparator Or Baseline | 3-Ethoxypicolinic acid: logP = 0.47; 6-Ethylpicolinic acid: logP = 1.34 |
| Quantified Difference | ΔlogP = +1.43 vs. 3-ethoxypicolinic acid; ΔlogP = +0.56 vs. 6-ethylpicolinic acid |
| Conditions | Computed logP values from ChemSrc and Molaid databases using standardized prediction algorithms |
Why This Matters
The logP of 1.9 positions the target compound within the CNS-favorable lipophilicity window (logP 1–3), unlike the mono-substituted analogs, making it a more suitable intermediate for CNS-targeted orexin antagonist programs.
- [1] Molaid Compound Database. 6-ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid (CAS 1233520-17-6). Computed logP: 1.9. https://www.molaid.com/MS_2274389 (accessed 2026-05-06). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
